[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
Description
The compound 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a 4-chlorophenyl substituent on the benzothiazine core and a 3,4-dimethoxyphenyl methanone moiety.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-12-7-15(13-20(19)30-2)23(26)22-14-25(17-10-8-16(24)9-11-17)18-5-3-4-6-21(18)31(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUFXKFOFRKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the benzothiazine class of compounds, which are known for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazine ring and various functional groups that enhance its pharmacological profile. Its molecular formula is with a molecular weight of approximately 439.9 g/mol. The presence of the chlorophenyl and methoxy groups contributes to its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that benzothiazine derivatives exhibit a range of biological activities including:
- Antibacterial Activity : Compounds in this class have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Studies have highlighted the potential of benzothiazine derivatives in cancer chemotherapy, particularly against melanoma cells .
- Enzyme Inhibition : These compounds have been reported to inhibit key enzymes involved in metabolic pathways, which is crucial for developing treatments for diseases like malaria and leishmaniasis .
The biological activity of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound interacts with specific amino acids in target proteins, leading to disruption of critical metabolic pathways .
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that these compounds may influence ROS levels, which play a significant role in cellular signaling and apoptosis .
- Allosteric Modulation : The compound may act as an allosteric modulator, affecting the binding affinity of other molecules to their respective targets .
Case Studies
Several studies have explored the biological activity of benzothiazine derivatives:
- Antimicrobial Activity : A study demonstrated that synthesized benzothiazine derivatives exhibited moderate to strong antibacterial activity against various pathogens. The most active compounds showed IC50 values below 10 μM against E. coli and Staphylococcus aureus .
- Cancer Cell Studies : Research on melanoma cells indicated that specific benzothiazine derivatives could induce apoptosis through ROS generation and cell cycle arrest mechanisms .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Structural Characteristics
The compound features a complex structure comprising a benzothiazine core with various functional groups that enhance its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups contributes to its lipophilicity and reactivity, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that many benzothiazine derivatives exhibit significant antibacterial and antifungal properties. The specific compound has shown promising results in inhibiting the growth of various pathogens. For example:
- Mechanism of Action : The compound interacts with bacterial cell walls or disrupts their metabolic pathways, leading to cell death.
- Case Study : In vitro studies have demonstrated effective inhibition against strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Various studies have suggested that it may induce apoptosis in cancer cells through different mechanisms:
- Cell Line Studies : In vitro assays using human cancer cell lines have shown that the compound can significantly reduce cell viability and induce apoptosis.
- Mechanism Insights : The compound may act by modulating signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed include:
- Molecular Docking : Computational methods predict binding affinities and interaction sites with target proteins.
- Spectroscopic Methods : Techniques like NMR and mass spectrometry help characterize binding interactions.
These studies provide insights into how the compound may exert its biological effects and guide further drug development efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazine/Benzothiazole Cores
- 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Molecular Formula: C₂₂H₁₅Cl₂NO₄S Key Differences: The 3,5-dichlorophenyl substituent increases steric bulk and electron-withdrawing effects compared to the target compound’s 4-chlorophenyl group. The single 4-methoxyphenyl group in this analogue reduces methoxy-related polarity compared to the target’s 3,4-dimethoxyphenyl moiety. Implications: The dichloro substitution may enhance binding to hydrophobic pockets but reduce solubility compared to the mono-chloro derivative .
- 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl (3,4-dimethoxyphenyl)methanone (): Key Differences: Replaces the 4-chlorophenyl group with a 3-chloro-4-methylphenyl substituent. Implications: Methyl groups can improve metabolic stability but may alter receptor-binding affinity compared to unsubstituted chlorophenyl derivatives .
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (): Molecular Formula: C₂₁H₁₃Cl₂NO₂S Key Differences: Features a benzothiazole ring instead of benzothiazine, with a 5-chlorophenyl group and a flexible methoxy linker. Implications: The benzothiazole core and methoxy linker enable distinct hydrogen-bonding interactions (C–H···N, C–H···O), as observed in its crystal structure .
Methanone Derivatives with Varied Aromatic Substituents
- (2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone (, Compound 10): Molecular Formula: C₁₅H₁₄O₅ Key Differences: Replaces the benzothiazine core with a 2,5-dihydroxyphenyl group. The dihydroxy groups increase polarity and hydrogen-bonding capacity compared to the target compound’s dimethoxy groups. Implications: Higher solubility in aqueous media but reduced membrane permeability compared to methoxy-rich analogues .
Physicochemical Properties
Research Findings and Trends
- Substituent Effects : Chloro groups enhance electrophilic character and binding to hydrophobic targets, while methoxy groups improve solubility and modulate metabolic pathways .
- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 70.65° in ) influence molecular shape and interaction with biological targets .
- Crystal Packing : Hydrogen-bonding interactions (C–H···N, C–H···O) stabilize crystal structures and may correlate with solid-state stability in pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the 1,4-benzothiazin-1,1-dioxide core in this compound?
- The 1,4-benzothiazin-1,1-dioxide moiety can be synthesized via cyclization of ortho-aminothiophenol derivatives with chlorosulfonic acid or sulfuryl chloride, followed by oxidation. For example, in structurally related compounds, Friedel-Crafts acylation using benzoyl chloride and aromatic substrates in the presence of Lewis acids (e.g., AlCl₃) has been employed to introduce ketone functionalities . Reduction steps (e.g., NaBH₄ or LiAlH₄) may be required to stabilize intermediates .
Q. How can single-crystal X-ray diffraction (SCXRD) validate the stereochemistry of this compound?
- SCXRD analysis, as demonstrated for the analogous compound 1-(4-chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,2-benzothiazin-2-yl]ethanone, provides bond-length precision (mean σ = 0.004 Å) and R-factor validation (~0.054). Key parameters include torsion angles between the chlorophenyl and dimethoxyphenyl groups, which influence molecular packing and intermolecular interactions .
Q. What stability challenges arise from the sulfone (1,1-dioxido) group in aqueous environments?
- The sulfone group increases polarity but may hydrolyze under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring are recommended. Related compounds show degradation via sulfonic acid formation, requiring pH-controlled buffers (pH 4–7) for storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing metabolic liabilities?
- Systematic modifications (e.g., replacing 3,4-dimethoxyphenyl with fluorinated or hydroxylated analogs) can enhance metabolic stability. In vitro cytochrome P450 inhibition assays (CYP3A4/2D6) and microsomal stability tests (e.g., human liver microsomes + NADPH) are critical. For example, fluorination at the 4-chlorophenyl position in related compounds reduced clearance by 30% .
Q. What experimental designs assess environmental fate and ecotoxicological risks of this compound?
- Follow the INCHEMBIOL framework:
- Phase 1: Determine logP (octanol-water partition coefficient) and soil sorption coefficient (Koc) to model bioaccumulation.
- Phase 2: Aquatic toxicity testing (Daphnia magna LC₅₀, algal growth inhibition) and terrestrial assays (earthworm survival).
- Phase 3: Long-term ecosystem monitoring for abiotic degradation products (e.g., via LC-QTOF-MS) .
Q. Which analytical methods resolve co-eluting impurities during HPLC analysis?
- Use orthogonal separation techniques:
- Column 1: Chromolith RP-18e (monolithic silica, 100 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient (5–95% over 20 min).
- Column 2: HILIC (e.g., Acquity BEH Amide) for polar degradants.
- Detection: PDA (220–400 nm) and high-resolution MS (ESI+) for impurity identification .
Q. How does the compound’s conformation affect binding to biological targets?
- Molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) reveal that the 3,4-dimethoxyphenyl group adopts a planar conformation, enabling π-π stacking with aromatic residues in enzyme active sites. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., –OCH₃ vs –Cl) to binding affinity .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Formulation: Nanoemulsions (e.g., 20% Labrafil M1944CS, 2% Tween 80) or cyclodextrin complexes (e.g., sulfobutylether-β-CD) improve aqueous solubility. Pharmacokinetic studies in rodents show a 2.5-fold increase in bioavailability with these approaches .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
